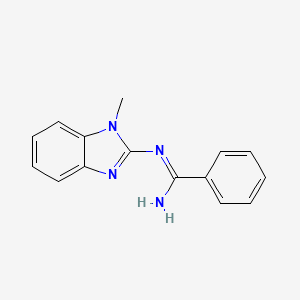![molecular formula C16H13ClN2O2 B5790441 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5790441.png)
2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol, also known as CMMP, is a chemical compound that has gained attention in the scientific community for its potential use in medicinal and biochemical research.
Mecanismo De Acción
The mechanism of action of 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol is not fully understood, but it is believed to act as a modulator of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the activity of the GABA-A receptor, a receptor involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has anti-inflammatory effects, as well as potential neuroprotective and anxiolytic effects. It has been shown to reduce the production of inflammatory cytokines in vitro and to decrease inflammation in animal models of disease. In addition, it has been shown to modulate the activity of the GABA-A receptor, potentially leading to decreased anxiety and improved sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol in lab experiments is its high yield synthesis method, allowing for large quantities of the compound to be produced. Additionally, its potential anti-inflammatory and neuroprotective effects make it a promising candidate for further research. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
Future research on 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol could focus on its potential use as an anti-inflammatory agent in diseases such as arthritis and multiple sclerosis. Additionally, its potential neuroprotective and anxiolytic effects could be further explored for potential use in treating anxiety disorders and neurodegenerative diseases. Further studies could also investigate potential side effects and interactions with other drugs.
Métodos De Síntesis
The synthesis of 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol involves the reaction of 2-chloro-5-nitrophenylhydrazine with 4-methoxyphenol in the presence of potassium carbonate and copper powder. The resulting compound is then reduced with sodium borohydride to yield 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol. This method has been successfully used by researchers to produce 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol in high yields.
Aplicaciones Científicas De Investigación
2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has been shown to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. It has been studied for its potential use as an anti-inflammatory agent, as well as its ability to modulate the activity of certain enzymes and receptors in the brain.
Propiedades
IUPAC Name |
2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-10-6-7-16(20)12(8-10)15-9-14(18-19-15)11-4-2-3-5-13(11)17/h2-9,20H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSOTLMRJPMQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2=NNC(=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644862 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5790380.png)

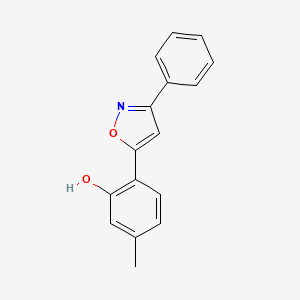
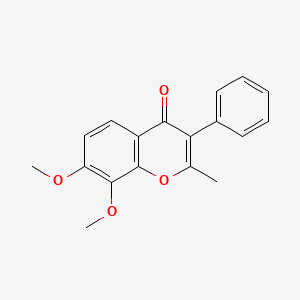

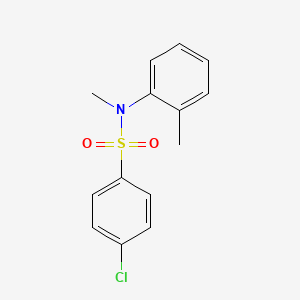
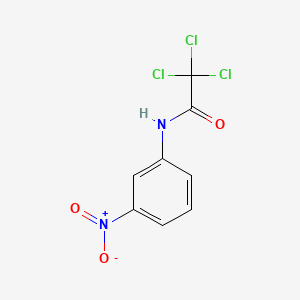
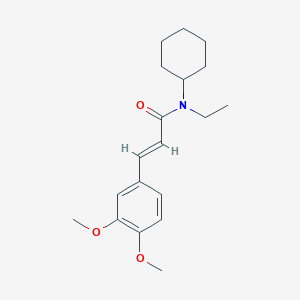

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B5790434.png)
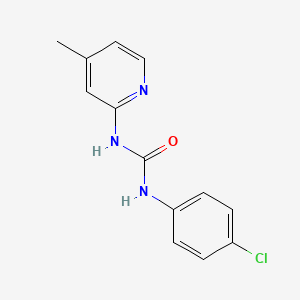

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5790465.png)
